molecular formula C16H10F4O4 B6408651 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261908-30-8

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6408651
CAS RN: 1261908-30-8
M. Wt: 342.24 g/mol
InChI Key: MGQMGMWHBCZFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-FPM-5-TFA) is an organic compound used in various scientific and research applications. It is a derivative of the commonly used benzoic acid, and its chemical structure is composed of a carbon-oxygen-carbon backbone, with a fluorine atom on the third carbon, and an oxygen and a methoxy group connected to the fourth carbon. The compound is highly soluble in water and is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies.

Mechanism of Action

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is a highly reactive compound and its mechanism of action is complex. It is believed to act as an electron donor in the Friedel-Crafts acylation process, allowing for the formation of a carbon-oxygen-carbon backbone. Additionally, the compound is believed to act as a catalyst in the formation of other organic compounds, such as polymers.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, its use in the synthesis of pharmaceuticals and other organic compounds may have indirect effects on the body. Additionally, the compound may have an effect on the environment, as it is highly soluble in water and may be released into the environment through the disposal of laboratory waste.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its high solubility in water, its reactivity, and its ability to act as a catalyst in the synthesis of other organic compounds. Additionally, the compound is relatively inexpensive and is widely available. The main limitation of using 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its potential to release into the environment, as it is highly soluble in water.

Future Directions

The future applications of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are numerous. The compound can be used in the synthesis of new pharmaceuticals, as a reagent in biochemical and physiological studies, and as a substrate for the production of other organic compounds. Additionally, the compound can be used in the preparation of polymers, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds. Furthermore, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be used in the development of new materials and technologies, such as organic solar cells and organic light-emitting diodes. Finally, the compound can be used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.

Synthesis Methods

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a process known as Friedel-Crafts acylation. This involves the reaction of a fluoro-methoxycarbonylphenyl halide (FMC-PH) with a trifluoromethylbenzene (TFMB) in the presence of an aluminum chloride catalyst. The reaction occurs in an aqueous medium, and the resulting product is a 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, as a reagent in biochemical and physiological studies, and as a substrate for the production of other organic compounds. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in the preparation of polymers, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds.

properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)12-3-2-8(7-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMGMWHBCZFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691514
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1261908-30-8
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro-5-(trifluoromethyl)-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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